N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyrazine-2-carboxamide
Description
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a phenyl ring via a methylene carbamoyl bridge. The phenyl group is further substituted with a thiophene moiety through a methyl carbamoyl group. This structure combines aromatic and electron-rich heterocycles (pyrazine and thiophene), which are often associated with diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-17(21-11-15-2-1-9-25-15)10-13-3-5-14(6-4-13)22-18(24)16-12-19-7-8-20-16/h1-9,12H,10-11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQKZUQCDHKACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline. This can be achieved through the reaction of thiophen-2-ylmethanamine with 4-formylbenzoic acid, followed by reduction and acylation steps.
Coupling Reaction: The intermediate is then coupled with pyrazine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).
Pathways: By modulating these targets, the compound can influence various signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound is compared to structurally related pyrazine- and thiophene-containing derivatives, focusing on substituents, biological targets, and physicochemical properties.
Structural and Functional Insights
Pyrazine Core Modifications :
- The 5-chloro substitution in compounds enhances antimycobacterial activity but reduces solubility compared to the thiophene-substituted target compound .
- MPX-004 () retains the pyrazine-2-carboxamide core but introduces a sulfonamido group and thiazole ring, achieving >100-fold selectivity for GluN2A over GluN2B/D NMDA receptors .
- Thiophene vs. Other Heterocycles: The thiophene moiety in the target compound may enhance lipophilicity and π-π stacking compared to quinoline () or benzothiophene () derivatives .
Carbamoyl Linker Variations :
- The methylene carbamoyl bridge in the target compound contrasts with the direct aryl-aryl linkage in biphenyl derivatives (), likely improving conformational flexibility .
Biological Activity
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its IUPAC name, which highlights the presence of thiophene and pyrazine moieties. The unique arrangement of these heterocycles contributes to its biological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O3S |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[4-(methylcarbamoylamino)phenyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that derivatives containing heterocycles exhibit significant activity against various viral targets. For instance, a series of N-heterocycles demonstrated effective inhibition of reverse transcriptase, suggesting a mechanism that could be applicable to retroviral infections .
Antimycobacterial Activity
One notable study evaluated the anti-tubercular activity of pyrazine derivatives, revealing that certain compounds exhibited remarkable efficacy against Mycobacterium tuberculosis. Specifically, derivatives with similar structural features showed MIC values significantly lower than standard treatments, indicating that modifications in the pyrazine structure can enhance antimycobacterial activity .
The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cell wall biosynthesis. The presence of thiophene and pyrazine rings in the structure is believed to facilitate interactions with biological macromolecules, thereby disrupting essential cellular processes.
Study 1: Antiviral Efficacy
In a controlled laboratory setting, a derivative structurally related to this compound was tested against HIV. The compound exhibited an EC50 value of 0.20 μM, outperforming several known antiviral agents .
Study 2: Antitubercular Activity
Another investigation focused on a series of pyrazine derivatives, including compounds similar to our target molecule. The results showed that certain analogs had IC50 values as low as 0.29 μM in inhibiting Mycobacterium tuberculosis, demonstrating significant promise for further development as anti-TB agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
